N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-4-5-15(18)16-9-12-6-7-14-13(8-12)10(2)11(3)17-14/h6-8,17H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAALTTVXLJRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC2=C(C=C1)NC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution with Dimethyl Groups: The indole core is then substituted with dimethyl groups at the 2 and 3 positions using appropriate reagents and conditions.
Attachment of the But-2-ynamide Group: The final step involves the attachment of the but-2-ynamide group to the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the but-2-ynamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole core and the but-2-ynamide group.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, leading to a biological response.
Inhibit Enzymes: Act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes.
Modulate Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Detailed Analysis
Core Heterocycle Variations
- Indole vs. Dihydroindole: The target compound’s fully aromatic indole core differs from the partially saturated 2,3-dihydroindole in .
- Indole vs. Quinoline: The patent-derived quinoline analogs replace indole with a larger, more conjugated quinoline system. This increases molecular weight (~30–50 Da) and may alter pharmacokinetics (e.g., quinoline’s basic nitrogen improves water solubility).
Functional Group Impact
- But-2-ynamide vs. Trifluoroketobutanamide : The alkyne in the target compound contrasts with the electron-withdrawing trifluoromethyl and ketone groups in compound 3D . While 3D’s trifluoro group enhances metabolic stability and electronegativity (favorable for enzyme inhibition), the alkyne in the target compound could enable bioorthogonal reactions or influence membrane permeability.
- Amide Linker Variations : The target compound’s amide is directly conjugated to an alkyne, whereas 3D’s amide is adjacent to a ketone. This positional difference may affect hydrogen-bonding capacity and target selectivity.
Table 2: Physicochemical Properties (Inferred)
Biological Activity
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide, a compound with the CAS number 2411308-29-5, is an indole derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are known for their diverse biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These properties make indole derivatives valuable in pharmaceutical research and development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key points include:
Target Receptors:
Indole derivatives often exhibit high affinity for multiple receptors involved in cell signaling and regulation. This interaction can lead to modulation of cellular pathways that are crucial in disease processes.
Biochemical Pathways:
Research indicates that indole derivatives can influence several biochemical pathways, including those related to inflammation and cell proliferation. The compound's structure allows it to participate in various biochemical reactions, enhancing its therapeutic potential.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
-
Anticancer Activity:
In a study examining the cytotoxic effects of this compound on various cancer cell lines, significant inhibition of cell growth was observed. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. -
Antimicrobial Efficacy:
Research demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis. -
Anti-inflammatory Properties:
In vitro studies indicated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with coupling 2,3-dimethylindole derivatives with but-2-ynoic acid chloride. Key steps include halogenation of the indole core, followed by nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira reactions). Intermediates are characterized via 1H/13C NMR to confirm regioselectivity and HPLC to assess purity. Solvents like tetrahydrofuran (THF) and catalysts such as Pd(PPh₃)₄ are critical for yield optimization .
Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?
Structural validation requires a combination of IR spectroscopy (to identify alkyne C≡C stretches at ~2100–2260 cm⁻¹), mass spectrometry (HRMS for exact mass confirmation), and 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole and alkyne regions. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers mitigate degradation during storage of this compound?
Stability studies suggest storing the compound at -20°C under inert gas (argon) to prevent oxidation of the alkyne moiety. Lyophilization in amber vials with desiccants (e.g., silica gel) reduces hydrolysis. Regular purity checks via TLC or HPLC are advised, especially if used in biological assays .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G level predicts the compound’s HOMO-LUMO gap (~4.5 eV), indicating moderate electrophilicity. The alkyne group acts as a reactive site for click chemistry, while the indole ring’s electron-rich environment facilitates π-π stacking with biological targets. MEP (Molecular Electrostatic Potential) maps highlight nucleophilic regions at the methyl groups, guiding derivatization strategies .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-viral vs. neuroactive effects)?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). For anti-ZIKV activity (IC₅₀ ~10 µM), use plaque reduction neutralization tests (PRNT) in Vero cells, while neuroactivity studies require patch-clamp electrophysiology to assess dopamine receptor modulation. Cross-validate findings with structural analogs (e.g., fluorinated indole derivatives) to isolate pharmacophore contributions .
Q. How can researchers optimize the compound’s bioavailability for in vivo studies?
Pharmacokinetic profiling reveals poor water solubility due to the hydrophobic indole core. Strategies include:
- Prodrug synthesis : Introduce phosphate groups at the alkyne terminus for enhanced solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life.
- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., methyl groups on indole) .
Q. What mechanistic insights explain its dual activity in neurotransmitter modulation and anti-inflammatory pathways?
The compound’s indole moiety may inhibit COX-2 via hydrogen bonding to Arg120, while the alkyne group covalently modifies cysteine residues in NLRP3 inflammasome components. Dual activity is confirmed via knockout mouse models (e.g., NLRP3⁻/⁻) and radioligand binding assays for serotonin (5-HT2A) receptors .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize Pd catalyst loading (5–10 mol%) in Sonogashira coupling | |
| Spectral overlap in NMR | Use 13C DEPT-135 to distinguish CH₂/CH₃ groups | |
| Bioactivity variability | Standardize assay protocols (e.g., fixed ATP levels in kinase assays) | |
| Off-target effects in neurons | CRISPR-Cas9 silencing of candidate receptors (e.g., DRD2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
